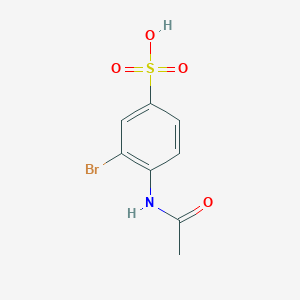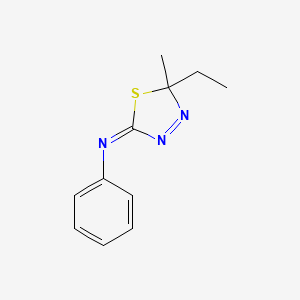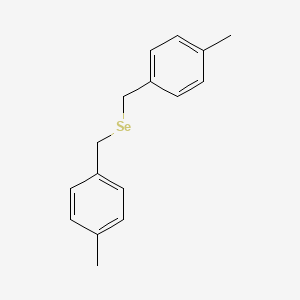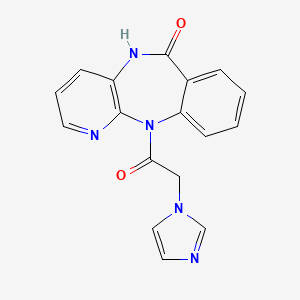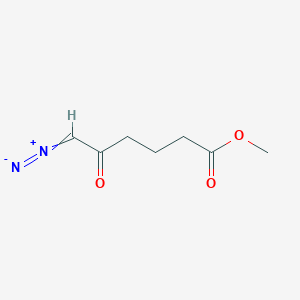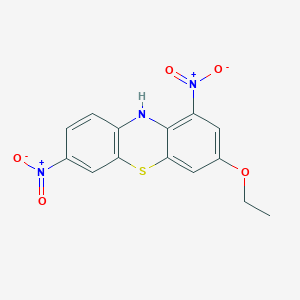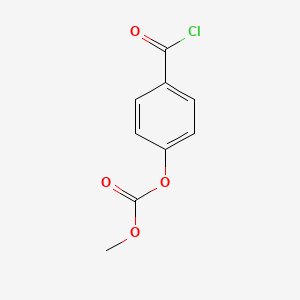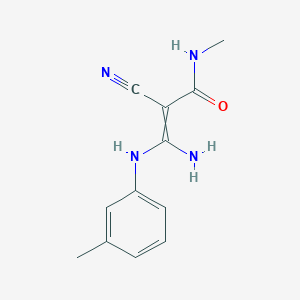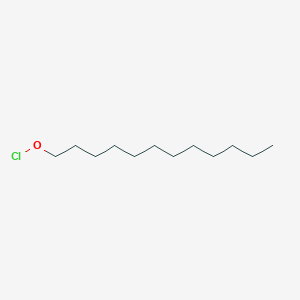
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. Benzothiazepines have gained significant attention due to their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones. This reaction forms the benzothiazepine ring through a cyclization process. Traditional procedures often use toxic organic solvents such as dimethylformamide (DMF) and trifluoroacetic acid (TFA), as well as corrosive acids like acetic acid (AcOH) and hydrochloric acid (HCl) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using eco-friendly solvents and catalysts. For instance, polyethylene glycol-400 (PEG-400) has been employed as a green solvent to enhance the yield and reduce reaction time .
化学反应分析
Types of Reactions
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, it acts as a mixed-type inhibitor of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders.
相似化合物的比较
Similar Compounds
- 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
- 4-Phenyl-2-carboxy-2,3-dihydro-1,5-benzothiazepine
- 2,3-Dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one
Uniqueness
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications .
属性
CAS 编号 |
74148-61-1 |
|---|---|
分子式 |
C16H15NS |
分子量 |
253.4 g/mol |
IUPAC 名称 |
2-methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C16H15NS/c1-12-11-15(13-7-3-2-4-8-13)17-14-9-5-6-10-16(14)18-12/h2-10,12H,11H2,1H3 |
InChI 键 |
NBRFYVLJPCZJNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=NC2=CC=CC=C2S1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


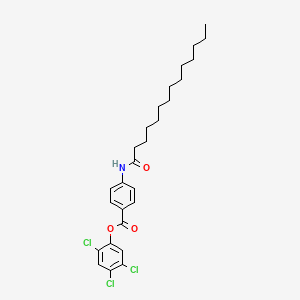

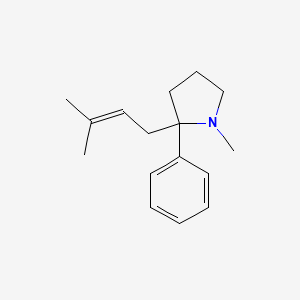
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
